molecular formula C10H18N4 B2655233 3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine CAS No. 2320142-73-0

3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine

Cat. No.: B2655233
CAS No.: 2320142-73-0
M. Wt: 194.282
InChI Key: OLZXWGLCSDDJHU-UHFFFAOYSA-N
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Description

3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a triazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with triazole compounds. One common synthetic route involves the alkylation of 3-methylpiperidine with 4-methyl-4H-1,2,4-triazole-3-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the triazole moiety or other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole moiety can be replaced with other nucleophiles such as halides or amines. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular interactions depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine can be compared with other piperidine and triazole derivatives. Similar compounds include:

    1-methyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    3-methyl-1-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine: This derivative has a phenyl group instead of a methyl group on the triazole moiety, which may alter its chemical and biological properties.

    4-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine: This compound has a different substitution pattern on the piperidine ring, which can affect its reactivity and interactions.

Properties

IUPAC Name

3-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-4-3-5-14(6-9)7-10-12-11-8-13(10)2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZXWGLCSDDJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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